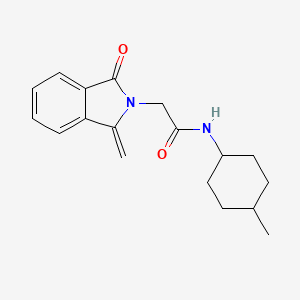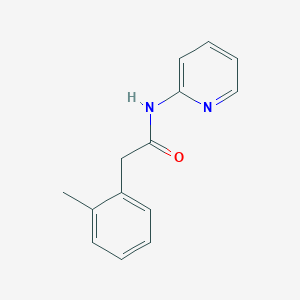
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one, also known as LY-294002, is a chemical compound that is commonly used in scientific research for its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in the regulation of cell growth, survival, and metabolism, making it a target for the development of new drugs and therapies for a wide range of diseases, including cancer, diabetes, and cardiovascular disorders.
Mécanisme D'action
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one works by binding to the ATP-binding pocket of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of Akt and mTOR, which are key regulators of cell growth and survival. By inhibiting PI3K, this compound can induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of insulin signaling and glucose metabolism. It has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one is its specificity for PI3K, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can affect the interpretation of results. In addition, this compound can have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one in scientific research. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict response to PI3K inhibitors, which could improve patient selection for clinical trials. Finally, the combination of PI3K inhibitors with other targeted therapies is an active area of investigation, with the potential to improve treatment outcomes in cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with 2-methylpyridine to form 2-(2-methylpyridin-4-yl)phenol. This intermediate is then reacted with 4-chloro-7-hydroxycoumarin in the presence of a base to yield this compound. The synthesis process has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.
Applications De Recherche Scientifique
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been widely used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. In addition, this compound has been used to investigate the role of PI3K in insulin signaling and glucose metabolism, providing insights into the pathogenesis of diabetes and potential therapeutic targets.
Propriétés
IUPAC Name |
4-methyl-7-(pyridin-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-8-16(18)20-15-9-13(5-6-14(11)15)19-10-12-4-2-3-7-17-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXWZKDQTHLGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)







